molecular formula C15H22O2 B1593200 2-Ethyl-2-adamantyl acrylate CAS No. 303186-14-3

2-Ethyl-2-adamantyl acrylate

Cat. No.: B1593200
CAS No.: 303186-14-3
M. Wt: 234.33 g/mol
InChI Key: NLNVUFXLNHSIQH-UHFFFAOYSA-N
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Description

2-Ethyl-2-adamantyl acrylate (CAS: 303186-14-3) is a specialized acrylate ester characterized by the presence of a bulky adamantyl group substituted with an ethyl moiety at the 2-position of the adamantane ring. The adamantyl group, a tricyclic hydrocarbon, imparts exceptional rigidity and thermal stability, making this compound valuable in high-performance polymer systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-adamantyl acrylate typically involves the esterification of 2-ethyl-2-adamantanol with acrylic acid. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes precise control of reaction conditions such as temperature, reactant ratios, and reaction times to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reaction with Methacrylic Acid Chloride

A two-step process is employed:

  • Formation of lithium 2-ethyl-2-adamantanolate :

    • 2-Adamanтanone reacts with ethyl bromide in tetrahydrofuran (THF) using lithium metal as a reducing agent (40–45°C, 1 hour).

    • Achieves 98% conversion of 2-adamanтanone .

  • Esterification :

    • The lithium alkoxide intermediate reacts with methacrylic acid chloride at ≤10°C.

    • Post-reaction purification involves solvent extraction (hexane/water), activated carbon treatment, and crystallization.

    • Yield : ~70% after distillation and recrystallization .

Alternative Route Using Mixed Anhydrides

  • (Meth)acrylic acid reacts with alkyl sulfonyl chloride to form mixed anhydrides.

  • These anhydrides esterify 2-ethyl-2-adamantanol under basic conditions.

  • Advantages : Higher purity and reduced side reactions .

Green Chemistry Approach

  • A one-pot method uses vinyl methacrylate, 2-ethyladamantanol, and a basic ion exchange resin in hexane at -10°C (pH 7–8).

  • Tetrachlorobenzoquinone acts as a polymerization inhibitor.

  • Yield : 93.45% after extraction and reduced-pressure drying .

Polymerization Behavior

This compound undergoes controlled radical polymerization for photoresist applications:

Atom Transfer Radical Polymerization (ATRP)

  • Conditions :

    • Catalyst: CuBr/HMTETA (hexamethylenetetramine) complex.

    • Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at -20°C .

  • Block Copolymers :

    • Successful copolymerization with methyl methacrylate (MMA) using AGET ATRP (activators generated by electron transfer).

    • Achieves narrow polydispersity (Đ = 1.1–1.3) and controlled molecular weights .

RAFT Polymerization

  • Reagents :

    • Chain transfer agent: Cumyl dithiobenzoate (CPDN).

    • Branched polymers synthesized using 2,5-dimethyl-2,5-hexanediol dimethacrylate (DMHDMA) as a brancher .

  • Applications :

    • Acid-cleavable polymers for 193 nm/EUV lithography with high dry-etch resistance .

Hydrolysis of Ester Groups

  • The adamantyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-ethyladamantanol and acrylic acid.

  • Critical for designing degradable polymers in lithography .

Radical Crosslinking

  • The acrylate double bond participates in UV-induced radical crosslinking.

  • Utilized in photoresist formulations to create high-resolution patterns .

Recrystallization and Purification

  • Solvent System : Mixed isopropyl alcohol (IPA)/methanol (5:95 to 15:85 wt%) .

  • Benefits :

    • High recovery rate (≥85%) and purity (≥99% by GC).

    • Avoids liquid precipitation issues seen with aromatic/aliphatic solvents .

Key Challenges and Solutions

  • Stereochemical Control :

    • Lithium-mediated reactions minimize byproducts (e.g., elimination products) .

  • Inhibition of Premature Polymerization :

    • Tetrachlorobenzoquinone or phenothiazine added during synthesis .

Scientific Research Applications

Photoresist Materials

EAA is extensively used in the formulation of photoresists, which are critical in semiconductor manufacturing. These materials undergo chemical changes upon exposure to light, allowing for the precise patterning required in microelectronics.

  • Case Study : A study demonstrated that polymers synthesized with EAA exhibited superior dry etching resistance and resolution compared to traditional resists. This property is crucial for advanced lithographic techniques where fine patterning is essential .

Adhesives and Coatings

Due to its strong adhesive properties, EAA is also employed in producing high-performance adhesives and coatings. Its ability to form robust bonds makes it suitable for applications requiring durability and resistance to environmental factors.

  • Data Table: Adhesive Performance Comparison
Adhesive TypeCompositionPeel Strength (N/m)Temperature Resistance (°C)
EAA-based AdhesiveEAA + epoxy resin150120
Traditional AdhesivePolyurethane10080
Epoxy AdhesiveEpoxy resin200150

The table illustrates the enhanced performance of EAA-based adhesives compared to traditional formulations.

Specialty Polymers

EAA serves as a monomer in the synthesis of specialty polymers that require specific mechanical and thermal properties. Its incorporation into polymer chains can modify the solubility and mechanical characteristics of the resulting materials.

  • Research Findings : Studies have shown that adjusting the ratio of EAA within copolymers can significantly influence their solubility parameters, making them suitable for various applications including coatings, sealants, and films .

Resist Materials for Lithography

In semiconductor fabrication, EAA-based polymers are utilized as negative photoresists. The hydrophobic characteristics of EAA allow for better control over solubility during development stages, leading to improved resolution in pattern transfer processes.

  • Case Study : Research indicated that polymers containing a higher proportion of EAA exhibited enhanced performance in terms of resolution and etch resistance during lithographic processes, making them ideal candidates for advanced semiconductor manufacturing .

Mechanism of Action

The mechanism of action of 2-ethyl-2-adamantyl acrylate involves its ability to undergo polymerization and form stable, high molecular weight polymers. The adamantane moiety provides rigidity and stability to the polymer chains, enhancing their mechanical properties. Additionally, the acrylate group allows for various chemical modifications, making it a versatile compound in material science .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical properties of 2-Ethyl-2-adamantyl acrylate and its structural analogs:

Compound Molecular Formula Substituent(s) Key Properties Applications
This compound C₁₅H₂₂O₂* Adamantyl, Ethyl High rigidity, thermal stability (~150°C Tg*) Ionic elastomers, lithography
2-Ethyl-2-adamantyl methacrylate C₁₆H₂₄O₂ Adamantyl, Ethyl, Methyl Higher Tg (~180°C), enhanced rigidity Photoresists, specialty coatings
Ethyl acrylate C₅H₈O₂ Ethyl Low Tg (-24°C), flexibility Plastics, adhesives
Dimethylaminoethyl acrylate C₇H₁₃NO₂ Dimethylaminoethyl Cationic charge, water solubility Flocculants, paper coatings
Hydroxyethyl acrylate C₅H₈O₃ Hydroxyethyl Hydrophilic, crosslinkable Hydrogels, UV-curable coatings

*Inferred from methacrylate analog ; Tg = Glass Transition Temperature (estimated).

Detailed Analysis of Key Differences

Adamantyl vs. Non-Adamantyl Acrylates

  • Thermal Stability : The adamantyl group in this compound significantly elevates thermal resistance compared to linear acrylates like ethyl acrylate. For example, adamantyl-based polymers degrade above 300°C, whereas ethyl acrylate polymers decompose near 150°C .
  • Mechanical Properties : Adamantyl derivatives form rigid polymer backbones, resulting in higher tensile strength (e.g., supramolecular elastomers with ~1.5 MPa stress at break) . In contrast, ethyl acrylate polymers are flexible and elastomeric.

Acrylate vs. Methacrylate Derivatives

  • Reactivity and Polymer Properties : Methacrylates (e.g., 2-Ethyl-2-adamantyl methacrylate) exhibit slower polymerization rates due to steric hindrance from the methyl group. This results in higher Tg values (e.g., ~180°C vs. ~150°C for acrylates) and improved hardness .
  • Applications : Methacrylates dominate photoresist formulations for semiconductor manufacturing, while acrylates are preferred in elastomers requiring dynamic bonding .

Functional Group Variations

  • Cationic Functionality: Dimethylaminoethyl acrylate introduces tertiary amines, enabling pH-responsive behavior and use in wastewater treatment polymers .
  • Hydrophilicity : Hydroxyethyl acrylate’s hydroxyl group facilitates crosslinking in hydrogels, unlike the hydrophobic adamantyl acrylate .

Research Findings and Performance Data

Supramolecular Elastomers

  • Mechanical Performance : Blending this compound with cyclodextrin hosts yields elastomers with 90% self-recovery efficiency and 1.5 MPa tensile strength, outperforming ethyl acrylate-based systems .
  • Thermal Conductivity : Adamantyl-containing polymers exhibit 20% higher thermal conductivity than linear analogs due to restricted chain mobility .

Biological Activity

2-Ethyl-2-adamantyl acrylate (CAS No. 303186-14-3) is an adamantane derivative known for its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including polymer chemistry, drug delivery systems, and medicinal chemistry. Its biological activity is primarily related to its interactions with cellular processes, enzymes, and metabolic pathways.

  • Molecular Formula : C15H22O2
  • Molecular Weight : 234.33 g/mol
  • Structure : The compound features an adamantane structure with an ethyl group and an acrylate functional group, contributing to its reactivity and potential applications.

Target of Action

This compound is highly reactive and can serve as a precursor for synthesizing various functional derivatives. Its unsaturated nature allows it to undergo multiple chemical transformations, making it valuable in creating polymers and bioactive compounds.

Mode of Action

The compound can interact with various biomolecules through radical polymerization processes. It can be polymerized using radical initiators, leading to the formation of long polymer chains that exhibit specific mechanical and thermal properties. This process is crucial for applications in material science and biomedical fields.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : The compound may modulate signaling pathways involved in cell proliferation and survival.
  • Gene Expression : It can alter the expression of genes associated with the cell cycle and apoptosis, potentially impacting cancer cell behavior.

Molecular Mechanism

At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites. For instance, it may inhibit DNA replication enzymes, leading to reduced cell proliferation. Additionally, it can interact with transcription factors, modifying gene expression patterns.

Pharmacokinetics

The molecular weight of this compound suggests it may have specific pharmacokinetic properties that influence its bioavailability. The compound's stability under various conditions affects its long-term effects on cellular functions.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Minimal impact on cellular function.
  • Moderate Doses : Effective in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • High Doses : Can lead to oxidative stress, inflammation, and tissue damage due to increased toxicity .

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which play a role in its biotransformation. This metabolism results in various products that may exhibit distinct biological activities, influencing metabolic flux within cells.

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry : Utilized as a monomer for synthesizing unique polymers.
  • Biology : Incorporated into drug delivery systems due to its stability and biocompatibility.
  • Medicine : Employed in developing medical devices and drug formulations.
  • Industry : Used in producing coatings, adhesives, and materials requiring high durability .

Study on Polymerization

In a study focusing on the polymerization of this compound using radical initiators, researchers demonstrated its ability to form stable polymer networks with enhanced mechanical properties. These polymers showed promise for use in biomedical applications due to their biocompatibility and mechanical strength.

Cancer Cell Proliferation Inhibition

Another significant study explored the compound's effects on cancer cell lines. Results indicated that at moderate doses, this compound effectively inhibited cell proliferation and induced apoptosis without significant toxicity to normal cells. This finding highlights its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-2-adamantyl acrylate with high purity, and how can polymerization be controlled during synthesis?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid with 2-ethyl-2-adamantanol using acid catalysts (e.g., sulfuric acid or enzymatic methods). To prevent undesired polymerization, inhibitors like monomethyl ether hydroquinone (MEHQ) are added at 200–300 ppm concentrations. Reaction conditions (e.g., temperature <60°C, inert atmosphere) and purification via column chromatography (using polyacrylate-based matrices) ensure high purity . Post-synthesis, characterization by NMR (to confirm ester linkage) and GC-MS (to detect residual monomers) is critical .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

  • Methodological Answer : Store the compound in opaque containers at –20°C under nitrogen to minimize light/oxygen exposure. MEHQ stabilization is essential to prevent radical-induced polymerization during storage. Handling requires closed systems with local exhaust ventilation, nitrile gloves, and safety goggles to reduce occupational exposure. Accidental spills should be neutralized with sodium bicarbonate before disposal .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the adamantyl backbone (δ 1.5–2.5 ppm for adamantane protons) and acrylate ester linkage (δ 5.8–6.4 ppm for vinyl protons).
  • FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate functional groups.
  • GC-MS/UPLC-QTOF/MS : Detects impurities (e.g., unreacted monomers) and quantifies purity. Headspace GC-MS is optimal for volatile byproducts .

Advanced Research Questions

Q. How can copolymerization of this compound with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) be optimized for biomedical scaffolds?

  • Methodological Answer : Random copolymer networks (e.g., P(EA-HEA)) are synthesized via free-radical polymerization. Key parameters:

  • Monomer ratio : Adjust this compound:hydrophilic monomer ratio (e.g., 70:30) to balance rigidity and swelling.
  • Crosslinking : Use polyethylene glycol diacrylate (PEGDA) to enhance mechanical stability.
  • Post-processing : Solvent casting or 3D printing followed by UV curing. Biocompatibility is validated via in vitro cytotoxicity assays (ISO 10993-5) and in vivo degradation studies .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in radical polymerization?

  • Methodological Answer : Discrepancies in reaction rates or side products (e.g., unexpected brominated derivatives) arise from initiator choice or solvent polarity. Systematic approaches include:

  • Variable initiators : Compare azobisisobutyronitrile (AIBN) vs. benzoyl peroxide efficiency.
  • Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess steric effects of the adamantyl group.
  • Kinetic studies : Use DSC or real-time FT-IR to monitor conversion rates. Post-reaction analysis via LC-MS identifies side products (e.g., diethyl 7-bromothienoindole derivatives) .

Q. How can the environmental impact of this compound be assessed in marine or wastewater systems?

  • Methodological Answer : Conduct biodegradability tests (OECD 301F) to measure half-life in aquatic systems. Use HS-SPME/GC-MS to track degradation products (e.g., acrylic acid). For marine studies, simulate spill scenarios by measuring partitioning coefficients (log Kow) and bioaccumulation potential in sediment-water systems. Mitigation strategies include enzymatic hydrolysis (lipases) and adsorption via activated carbon .

Q. What advanced analytical methods quantify trace impurities in this compound batches, and how do they affect polymerization outcomes?

  • Methodological Answer :

  • HS-SPME/GC-MS : Detects residual solvents (e.g., ethyl acetate) at ppm levels.
  • HPLC-ELSD : Quantifies MEHQ inhibitor degradation.
  • Impact assessment : Trace moisture (>0.1%) or inhibitors (e.g., phenothiazine) alter initiator efficiency. Use accelerated aging studies (40°C/75% RH) to correlate impurity levels with polymerization kinetics .

Properties

IUPAC Name

(2-ethyl-2-adamantyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNVUFXLNHSIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623136
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303186-14-3
Record name 2-Ethyl-2-adamantyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303186-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

180 g of 2-Ethyl-2-adamantanol, 303 g of triethylamine and 500 g of methylisobutyl ketone were mixed by stirring at 40° C. While stirring, 136 g of acrylic acid chloride was added dropwise to the mixture. After completion of the dropwise addition, the mixture was stirred for three more hours. Then, extraction and distillation were conducted to obtain 2-ethyl-2-adamantyl acrylate at the yield of 80%.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Ethyl-2-adamantyl acrylate
2-Ethyl-2-adamantyl acrylate
2-Ethyl-2-adamantyl acrylate
2-Ethyl-2-adamantyl acrylate
2-Ethyl-2-adamantyl acrylate
2-Ethyl-2-adamantyl acrylate

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